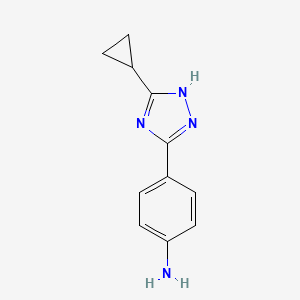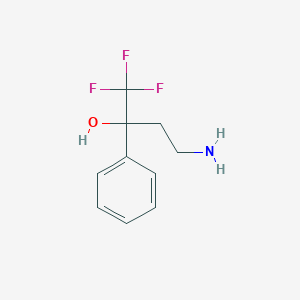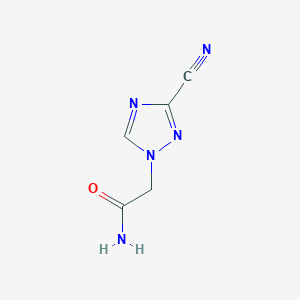![molecular formula C9H18ClNO3 B1520802 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride CAS No. 1240527-50-7](/img/structure/B1520802.png)
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
Vue d'ensemble
Description
The compound “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride” is a chemical compound with a molecular weight of 185.27 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c11-8-10(12)3-1-2-9(10)4-6-13-7-5-9/h12H,1-8,11H2 . This indicates that the compound has a complex structure with multiple rings.Chemical Reactions Analysis
While specific chemical reactions involving “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride” are not available, similar compounds have been studied. For example, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 185.27 .Applications De Recherche Scientifique
Receptor Binding and Agonist Activity
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride and its derivatives show promise in receptor binding and agonist activity. One study found compounds with a similar structure exhibit high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including triazaspiro[4.5]decan-4-ones, behave as full agonists in biochemical assays, indicating potential applications in receptor-targeted therapies (Röver et al., 2000).
Synthetic Intermediate Applications
1,4-Dioxaspiro[4.5]decan-8-one, a compound structurally related to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, is used extensively as a bifunctional synthetic intermediate in organic chemistry. It serves in synthesizing various pharmaceutical intermediates, liquid crystals, and insecticides. A study demonstrates its synthesis from tetraoxadispiro tetradecane, highlighting its utility in organic synthesis (Zhang Feng-bao, 2006).
Antihypertensive Agent Development
Similar spiropiperidine compounds have been investigated for their potential as antihypertensive agents. A study on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, substituted at the 8 position, found them effective in lowering blood pressure in spontaneous hypertensive rats. These findings suggest potential application in developing new antihypertensive drugs (Caroon et al., 1981).
Water Purification
A Mannich base derivative of calix[4]arene, using a compound structurally similar to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, was synthesized for water purification. This derivative showed significant potential in removing carcinogenic azo dyes and aromatic amines from water, indicating its utility in environmental cleanup applications (Akceylan et al., 2009).
Antimicrobial and Detoxification Applications
A N-halamine precursor, which incorporates a similar structural motif, was bonded onto cotton fabrics for antimicrobial and detoxification applications. Chlorinated cotton swatches showed significant efficacy against bacteria and potential for detoxifying harmful chemical compounds, indicating a broad scope for practical applications in health and safety (Ren et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9;/h11H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVNNFZMTFDHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)O)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)
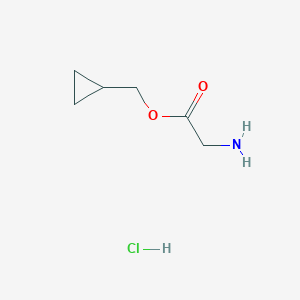

![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)
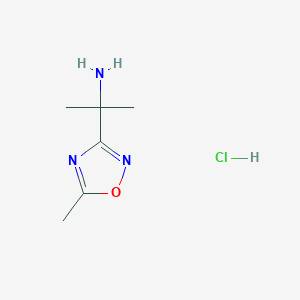
![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)
